2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid
Overview
Description
2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid is an organic compound with the molecular formula C5H9NO4 It is a derivative of propanoic acid and contains functional groups such as an amino group, a methoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst to form the methoxy derivative. The amino group can then be introduced through a subsequent reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amination, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 2-Amino-3-methylbenzoic acid
- Methyl 2-methyl-3-oxoserinate
Uniqueness
2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups provide versatility in chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-methoxy-2-methyl-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,3(7)8)4(9)10-2/h6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBLXJLLPGXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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